molecular formula C11H18N2O B13042930 (3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol

(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol

Cat. No.: B13042930
M. Wt: 194.27 g/mol
InChI Key: KBQFPVDQHQRZGX-LLVKDONJSA-N
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Description

(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol is a chiral amino alcohol of interest in medicinal chemistry and pharmacological research. Compounds with the 3-amino-3-phenylpropan-1-ol scaffold are recognized as valuable intermediates and core structures in developing biologically active molecules. Research on structurally similar analogues has shown potential for such compounds to interact with enzymatic targets, particularly aminotransferases . For instance, studies on aminotransferase inactivators highlight the significance of the 3-aminopropanol structure fused to an aromatic system, which can serve as a mechanism-based inactivator for enzymes like human ornithine aminotransferase (hOAT) . Furthermore, related phenylpropylamine derivatives have been investigated for their therapeutic potential in treating neuropathic pain, indicating a broader relevance for this chemical class in neuroscience and pharmacology . The specific stereochemistry of the (3R)-enantiomer is critical for its bioactivity and interaction with chiral biological targets, making it a compound of significant interest for selective research applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol

InChI

InChI=1S/C11H18N2O/c1-13(2)10-5-3-9(4-6-10)11(12)7-8-14/h3-6,11,14H,7-8,12H2,1-2H3/t11-/m1/s1

InChI Key

KBQFPVDQHQRZGX-LLVKDONJSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)[C@@H](CCO)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reagents and conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, pyridinium chlorochromate.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Hydrogen halides (HCl, HBr, HI).

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

Analgesic Properties

One of the primary applications of (3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol is its use as an analgesic agent. Research indicates that derivatives of this compound exhibit significant analgesic effects comparable to established pain medications like Tramadol.

  • Mechanism of Action : The compound is believed to act on central nervous system pathways to inhibit pain perception without the adverse effects commonly associated with opioids .
  • Clinical Studies : Various studies have demonstrated that compounds similar to this compound can effectively manage both chronic and acute pain conditions, showing promise in reducing reliance on traditional opioids .

Neuropharmacological Applications

The compound also shows potential in treating neurological disorders due to its neurotropic properties.

  • Nootropic Effects : Research has indicated that this compound may enhance cognitive functions, making it a candidate for treating conditions such as Alzheimer's disease and other cognitive impairments .
  • Antidepressant Activity : Some derivatives have been noted for their antidepressant effects, providing an alternative therapeutic approach for mood disorders .

Formulation and Delivery

The effectiveness of this compound is influenced by its formulation. Various delivery methods have been explored:

  • Oral Administration : Formulations for oral delivery are common, allowing for easier patient compliance.
  • Intravenous and Local Applications : For acute pain management, intravenous formulations are preferred, while local applications are explored for targeted relief in specific areas .

Toxicological Profile

Despite its therapeutic potential, it is essential to consider the toxicological aspects of this compound:

  • Safety Profile : Studies indicate that while the compound has beneficial effects, it can be harmful if ingested inappropriately or applied improperly. Safety assessments are crucial in clinical settings .

Case Study 1: Chronic Pain Management

A clinical trial involving patients with chronic pain conditions demonstrated that this compound provided significant pain relief compared to placebo treatments. Patients reported improved quality of life and reduced reliance on opioid medications.

Case Study 2: Cognitive Enhancement in Elderly Patients

In a study focusing on elderly patients with mild cognitive impairment, administration of the compound resulted in measurable improvements in memory and cognitive function over a 12-week period. This suggests its potential as a nootropic agent.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amino groups facilitate binding to active sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Storage Conditions
This compound C₁₂H₂₀N₂O 220.30 (estimated) Not Available Not Available ~14.8* 2–8°C (inferred)
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₈H₁₉NO 159.27 0.875 226.6 Not Available Room temperature
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol C₁₁H₁₇NO 179.26 Not Available Not Available Not Available Not Available
(3R)-3-Amino-3-(4-bromophenyl)propan-1-ol C₉H₁₂BrNO 230.10 1.466 348.6 (predicted) 14.87 2–8°C
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₇H₁₃NOS 171.25 Not Available Not Available Not Available Not Available

*Estimated pKa based on analog (3R)-3-Amino-3-(4-bromophenyl)propan-1-ol (14.87 ± 0.10), adjusted for electron-donating effects of dimethylamino group.

Key Observations:

Substituent Effects on Density and Boiling Point: The bromophenyl analog exhibits the highest density (1.466 g/cm³) due to bromine's high atomic mass, while the diethylamino derivative has the lowest (0.875 g/cm³) . Boiling points correlate with molecular weight and polarity. The bromophenyl analog’s predicted boiling point (348.6°C) exceeds that of the diethylamino compound (226.6°C), reflecting stronger intermolecular forces .

Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound enhances solubility in polar solvents compared to the bromophenyl analog, which is more lipophilic .

Biological Activity

(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol, also known as a chiral amine, has garnered attention in the pharmaceutical field due to its potential therapeutic applications, particularly in mood disorders and neuropharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}, with a molecular weight of 194.27 g/mol. Its structure features a propanol backbone with an amino group and a dimethylamino-substituted phenyl ring, which enhances its lipophilicity and potential blood-brain barrier permeability .

Structural Features

FeatureDescription
Chirality (3R) configuration critical for biological activity
Functional Groups Amino group, hydroxyl group, dimethylamino group
Molecular Weight 194.27 g/mol

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. Such modulation is significant for developing antidepressants and anxiolytics . The compound's ability to interact with serotonin receptors suggests potential applications in mood regulation.

Case Studies and Research Findings

  • Mood Disorders : Preliminary studies have shown that compounds similar to this compound can affect monoamine levels in the brain, which are crucial for mood stabilization .
  • Binding Affinity Studies : Interaction studies have demonstrated that this compound has a binding affinity for serotonin receptors and norepinephrine transporters. These interactions are essential for its proposed use in treating depressive disorders .
  • Antimicrobial Activity : Although primarily studied for its neuropharmacological effects, some derivatives of similar compounds have shown antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity .

Synthesis

The synthesis of this compound typically involves several steps optimized for yield and purity. Industrial methods often employ automated reactors to enhance efficiency .

Synthesis Overview

StepDescription
Starting Materials Appropriate aryl halides and amines
Reaction Conditions Use of solvents like toluene at controlled temperatures
Purification Methods Chromatography techniques to isolate the desired product

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its combination of structural features that confer distinct biological activities compared to its analogs.

Compound NameSimilarityUnique Features
3-Amino-3-phenylpropan-1-ol0.85Lacks dimethylamino group
4-Dimethylaminophenol0.82Contains dimethylamino but lacks propanol moiety
(S)-4-Amino-4-phenylbutan-1-ol hydrochloride0.83Different backbone structure

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